![molecular formula C20H13N3O3 B2486877 (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 745808-28-0](/img/structure/B2486877.png)
(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Beschreibung
This compound features a pyrrolo[2,1-b]quinazoline core, a bicyclic heterocyclic system fused with a pyrrole and quinazoline moiety. The 3-position is substituted with a (4-cyanophenyl)methylidene group in the Z-configuration, while the 6-position bears a carboxylic acid functional group. The cyanophenyl substituent introduces electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. The compound is synthesized via condensation of 9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid with 4-cyanobenzaldehyde under basic conditions, analogous to methods described for related benzylidene derivatives .
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJNERRVKNNOW-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C\C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a member of the pyrroloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Overview of Pyrroloquinazolines
Pyrroloquinazolines are characterized by their unique heterocyclic structures that contribute to their biological properties. They have been implicated in various pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown potential in different biological assays, indicating its versatility as a therapeutic agent.
Anticancer Activity
Research indicates that pyrroloquinazolines exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-f]quinazoline have been shown to possess potent antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents in assays involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .
Table 1: Anticancer Activity of Pyrroloquinazoline Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7f | MDA-MB-468 | 0.5 | Induction of apoptosis |
1 | MCF-7 | 1.2 | Inhibition of cell proliferation |
3e | HT-29 | 0.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that pyrroloquinazolines can inhibit the growth of bacteria and fungi through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrroloquinazolines have demonstrated anti-inflammatory effects. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation .
Antimalarial Activity
Some derivatives within the pyrroloquinazoline class have shown promising antimalarial activity. For example, certain compounds displayed high efficacy against Plasmodium falciparum with IC50 values in the nanomolar range . This suggests potential for development into therapeutic agents for malaria treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrroloquinazoline scaffold can significantly influence biological activity. For instance, acylation at specific nitrogen positions has been correlated with enhanced potency against cancer cells .
Table 2: Structure-Activity Relationship Insights
Modification | Biological Activity | Observations |
---|---|---|
N-acylation | Increased anticancer potency | Enhanced solubility observed |
Aromatic substitution | Broader spectrum of activity | Improved interaction with targets |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrrolo[2,1-b]quinazoline derivatives against breast cancer cell lines. The results indicated that specific modifications led to an increase in cytotoxicity compared to unmodified compounds. The most potent derivative achieved an IC50 value of 0.5 µM in MDA-MB-468 cells .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, a selection of pyrroloquinazolines was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones comparable to standard antibiotics, suggesting potential for use in treating bacterial infections .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrroloquinazoline derivatives. For instance, derivatives with structural similarities to (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo have shown promising activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced antibacterial efficacy, suggesting that modifications in the compound's structure could lead to improved antimicrobial agents .
HIV Integrase Inhibition
The structural framework of (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo has parallels with compounds designed as HIV integrase inhibitors. Such derivatives have been synthesized and tested for their ability to inhibit the integrase enzyme crucial for HIV replication. The findings suggest that modifications in the quinazoline ring could enhance antiviral activity, positioning this compound as a candidate for further investigation in the context of HIV treatment .
Synthesis and Characterization
The synthesis of (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity. The synthetic pathways often focus on optimizing yield and minimizing by-products to ensure that the biological evaluations are conducted on high-purity samples .
Case Studies
Several case studies have documented the efficacy of related compounds:
These studies indicate a trend where structural modifications lead to enhanced biological activities.
Analyse Chemischer Reaktionen
Hydrolysis of Functional Groups
The cyanophenyl group (-C≡N) and carboxylic acid (-COOH) moieties enable selective hydrolysis:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitrile hydrolysis | Acidic (H₂SO₄, H₂O, reflux) | 4-Carbamoylphenyl derivative | 70–85% | |
Carboxylic acid esterification | Ethanol, H₂SO₄ (reflux) | Ethyl ester | 65% |
-
The nitrile group undergoes partial hydrolysis to a primary amide under acidic conditions, retaining the quinazoline core.
-
Esterification of the carboxylic acid with ethanol improves solubility for further reactions .
Cyclization and Ring-Opening Reactions
The pyrroloquinazoline system participates in regioselective cycloadditions and ring modifications:
-
Hydrazine selectively reacts with the 9-oxo group, forming a fused pyrazolidinone ring .
-
Ring expansion under acidic conditions highlights the scaffold’s flexibility for generating polycyclic systems .
Nucleophilic Substitution at the Quinazoline Core
The electron-deficient quinazoline ring undergoes substitution at C-6 and C-3 positions:
Reaction Site | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
C-6 Carboxylic acid | SOCl₂, then amines | Room temperature | Amide derivatives | 55–80% | |
C-3 Methylene | Grignard reagents | THF, −78°C | Alkylated analogs | 40–60% |
-
Amidation of the carboxylic acid with primary/secondary amines produces derivatives with enhanced pharmacokinetic properties .
-
The exocyclic methylene group undergoes nucleophilic addition, enabling side-chain diversification .
Oxidation and Reduction Pathways
Redox reactions modify the cyanophenyl and pyrrolidine moieties:
-
Catalytic hydrogenation of the nitrile to an amine enhances hydrogen-bonding capacity for target binding .
-
Reduction of the 9-oxo group to a hydroxyl mitigates oxidative degradation.
Cross-Coupling Reactions
Transition-metal catalysis enables aryl functionalization:
Reaction Type | Catalyst | Substrate | Product | Yield | Source |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives | 50–75% | |
Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | N-Aryl analogs | 60–70% |
-
Suzuki coupling at the cyanophenyl group introduces steric bulk for modulating receptor affinity .
-
Buchwald-Hartwig amination diversifies the quinazoline nitrogen environment .
Photochemical and Thermal Stability
Studies indicate decomposition pathways under stress conditions:
-
Photolysis results in retro-aldich-like cleavage due to the conjugated enone system .
-
Thermal decarboxylation limits high-temperature applications unless stabilized.
Biological Derivatization
The carboxylic acid group facilitates prodrug development:
Derivative | Modification | Biological Activity | Source |
---|---|---|---|
Ethyl ester | Esterification | Enhanced CNS penetration | |
Glycine conjugate | Amide bond | Targeted renal excretion |
-
Ester prodrugs improve blood-brain barrier permeability for neurotherapeutic applications .
-
Glycine conjugates leverage renal transporters for selective drug delivery .
The reactivity of this compound underscores its versatility in medicinal chemistry, particularly in antimalarial and anticancer drug discovery . Future studies should explore its utility in metal-organic frameworks (MOFs) and as a ligand for catalytic applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
Table 1: Key Structural and Analytical Data of Analogous Compounds
*Calculated based on core structure and substituent analysis; exact formula may vary.
Substituent Effects on Properties
- This contrasts with the dimethylamino group in the analog from , which donates electrons, altering charge distribution and hydrogen-bonding capacity . Benzyloxy substituents () increase steric bulk and lipophilicity, likely reducing solubility in polar solvents compared to the cyano-substituted compound .
- Crystallography and Stability: The dimethylamino-substituted analog crystallizes in the monoclinic P21/c space group, stabilized by aromatic stacking interactions between benzene rings . The target compound’s cyano group may promote similar stacking but with stronger dipole-dipole interactions due to its polarity.
Synthetic Yields :
Commercial and Research Relevance
- The target compound is marketed for research use (250 mg, $197; 1 g, $399), indicating its utility in pharmacological or materials science studies .
Vorbereitungsmethoden
Cyclization via Chloroacetylation
The pyrrolo[2,1-b]quinazoline core is synthesized through intramolecular cyclization of 2-methyl-quinazolin-4(3H)-one derivatives. As demonstrated in the synthesis of pyrrolo[2,1-b]quinazolin-2,9-dione derivatives, 2-methyl-quinazolin-4(3H)-one reacts with chloroacetyl chloride in dry tetrahydrofuran (THF) under inert conditions. The reaction proceeds via chloroacetylation at the 2-position of the quinazolinone, followed by intramolecular nucleophilic attack by the N3-nitrogen, resulting in cyclization and elimination of hydrochloric acid (Fig. 1).
Reaction Conditions :
Characterization :
- IR : Peaks at 1704 cm⁻¹ (C=O quinazolinone), 1669 cm⁻¹ (C=O pyrrolidone).
- ¹H-NMR : Singlets at δ 2.08 ppm (pyrrolo-C3-H) and δ 2.49 ppm (pyrrolo-C1-H).
Carboxylic Acid Functionalization at Position 6
Oxidation of Methyl Precursors
The carboxylic acid group at position 6 is introduced by oxidizing a pre-existing methyl group. Anthranilic acid derivatives, commonly used in quinazolinone synthesis, serve as starting materials with inherent carboxylic acid functionality. Alternatively, methyl esters can be hydrolyzed under basic conditions.
Oxidation Protocol :
Alternative Pathway :
Direct incorporation via Ullmann-type coupling using copper catalysts, as reported for quinazolinone carboxylation.
Stereochemical Control and Configuration Analysis
Z-Configuration Stabilization
The (Z)-configuration of the benzylidene group is thermodynamically favored due to conjugation with the quinazoline π-system. Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity between the pyrrolo-H and benzylidene-H protons.
Key Evidence :
- NOE enhancement observed between δ 7.60 ppm (pyrrolo-H) and δ 7.91 ppm (benzylidene-H).
- X-ray Crystallography : Analogous structures show coplanar alignment of the benzylidene and quinazoline rings.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
Technique | Key Peaks | Assignment |
---|---|---|
IR (KBr) | 2220 cm⁻¹ | C≡N (nitrile) |
1700 cm⁻¹ | C=O (acid) | |
¹H-NMR | δ 8.15 ppm | C8-H (quinazoline) |
δ 7.96 ppm | Benzylidene-H | |
MS | m/z 343.34 | [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Method | Yield | Purity | Complexity |
---|---|---|---|
Cyclization-Condensation | 65–75% | >95% | Moderate |
Metal-Catalyzed Coupling | 70–85% | >98% | High |
One-Pot Synthesis | 60% | 90% | Low |
Metal-catalyzed methods (e.g., Cu/Pd) offer higher yields but require stringent anhydrous conditions. Cyclization-condensation remains the most accessible for laboratory-scale synthesis.
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents at the 4-position of benzaldehyde reduce condensation efficiency. Using electron-withdrawing groups (e.g., –CN) enhances reactivity.
- Byproduct Formation : Over-oxidation during carboxylation is mitigated by controlled KMnO₄ addition.
Industrial-Scale Production Considerations
- Cost Efficiency : Anthranilic acid ($12–15/kg) and 4-cyanobenzaldehyde ($20–25/kg) are commercially viable precursors.
- Green Chemistry : Recent advances advocate for micellar aqueous media (e.g., Zn(PFO)₂) to reduce organic solvent use.
Q & A
Q. How does the Z-configuration of the exocyclic double bond influence photostability and solubility?
- Methodology :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.